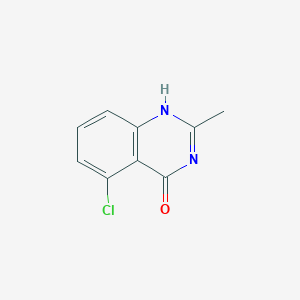

5-Chloro-2-methylquinazolin-4(3H)-one

Description

Significance of Quinazolinone Scaffolds in Modern Chemical Research

The quinazolinone nucleus, a bicyclic system composed of a benzene (B151609) ring fused to a pyrimidinone ring, is widely recognized as a "privileged structure" in medicinal chemistry. nih.gov This designation stems from its ability to bind to a wide array of biological targets, leading to a diverse range of pharmacological activities. cbijournal.comcbijournal.com Consequently, quinazolinone derivatives have been the subject of intense research, revealing a broad spectrum of therapeutic potentials.

The versatility of the quinazolinone scaffold is evident in the numerous biological activities its derivatives have been shown to possess. These include, but are not limited to:

Anticancer and Antitumor: Many quinazolinone derivatives have demonstrated significant cytotoxicity against various cancer cell lines. nih.govscispace.com

Antimicrobial: The scaffold is a key component in compounds exhibiting potent antibacterial and antifungal properties. nih.govresearchgate.net

Anti-inflammatory: Certain derivatives have shown promising anti-inflammatory effects. researchgate.net

Anticonvulsant and CNS Activity: The quinazolinone structure is found in molecules with anticonvulsant and other central nervous system activities. nih.gov

Antiviral and Anti-HIV: Research has identified quinazolinone-based compounds with activity against various viruses, including HIV. cbijournal.comresearchgate.net

Antimalarial and Antihypertensive: The structural framework has been utilized to develop agents for treating malaria and hypertension. cbijournal.comresearchgate.net

This wide range of activities has cemented the quinazolinone core as a critical pharmacophore for the design and development of new drugs. nih.gov The structural flexibility of the quinazolinone ring system allows for substitutions at various positions, enabling chemists to fine-tune the pharmacological profile of the resulting molecules to enhance potency and selectivity for specific biological targets. cbijournal.com

| Pharmacological Activity | References |

| Anticancer / Antitumor | nih.govscispace.com |

| Antimicrobial (Antibacterial, Antifungal) | nih.govresearchgate.net |

| Anti-inflammatory | researchgate.net |

| Anticonvulsant / CNS Depressant | nih.gov |

| Antiviral / Anti-HIV | cbijournal.comresearchgate.net |

| Antimalarial | cbijournal.comresearchgate.net |

| Antihypertensive | cbijournal.comresearchgate.net |

Historical Context of Quinazolinone Synthesis and Derivatization

The history of quinazoline (B50416) chemistry dates back to the late 19th century. The first synthesis of a quinazoline derivative, specifically 2-cyano-3,4-dihydro-4-oxoquinazoline, was reported by Griess in 1869 through the reaction of anthranilic acid and cyanogen. nih.gov The parent compound, quinazoline, was later synthesized in 1895 by Bischler and Lang via decarboxylation. nih.gov A more comprehensive synthesis was developed by Gabriel in 1903, which allowed for a more detailed study of the compound and its derivatives. nih.gov

Several classical methods have been pivotal in the development of quinazolinone synthesis. One of the most notable is the Niementowski Quinazoline Synthesis , which involves the condensation of anthranilic acids with amides to form 4(3H)-quinazolinones. This method has been widely used for preparing 2-alkyl and 2-aryl substituted quinazolinones.

The general synthetic pathway to the quinazolinone core often starts from readily available precursors such as anthranilic acid or its derivatives, like isatoic anhydride (B1165640). acs.org Common synthetic strategies include:

Cyclocondensation of anthranilic acid with amides, urea, or formamide. nih.govorganic-chemistry.org

Reaction of 2-aminobenzamides with various reagents. organic-chemistry.org

Modern copper-catalyzed coupling methods using substituted 2-halobenzoic acids and amidines. acs.org

Over the decades, these foundational methods have been refined and expanded upon, incorporating modern techniques like microwave-assisted synthesis to improve reaction times and yields. researchgate.net The derivatization of the quinazolinone scaffold has been extensive, with modifications at the 2, 3, and 4-positions, as well as on the fused benzene ring, leading to vast libraries of compounds for biological screening. ekb.egderpharmachemica.com

Rationale for Focused Academic Research on 5-Chloro-2-methylquinazolin-4(3H)-one

The synthesis of specific isomers of substituted quinazolinones is typically driven by the goal of exploring structure-activity relationships (SAR) to develop compounds with enhanced or novel biological activities. Halogenation, in particular the introduction of a chlorine atom, is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions.

However, a review of available scientific literature indicates that while the synthesis of various chloro-substituted quinazolinones is well-documented, specific focused research detailing the unique biological activities or synthetic applications of the This compound isomer is not prominent. Much of the published research on chloro-substituted 2-methylquinazolinones tends to focus on derivatives with the halogen at the 6, 7, or 8 positions. Therefore, a primary rationale for contemporary research on the 5-chloro isomer would be to fill this knowledge gap, completing the SAR picture for this class of compounds and potentially uncovering unique pharmacological properties that distinguish it from its better-studied isomers.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-methyl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-5-11-7-4-2-3-6(10)8(7)9(13)12-5/h2-4H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKDIFKSYPXLUJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=CC=C2)Cl)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649162 | |

| Record name | 5-Chloro-2-methylquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19407-56-8 | |

| Record name | 5-Chloro-2-methylquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-CHLORO-2-METHYLQUINAZOLIN-4(3H)-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Chloro 2 Methylquinazolin 4 3h One and Its Derivatives

Strategies for the Construction of the Quinazolin-4(3H)-one Core

The synthesis of the quinazolin-4(3H)-one nucleus can be achieved through a variety of chemical strategies. These range from well-established conventional methods to innovative green chemistry approaches and efficient multicomponent reactions, each offering distinct advantages in terms of yield, purity, and environmental impact.

Conventional Synthetic Routes to Quinazolin-4(3H)-ones

Traditional methods for synthesizing the quinazolin-4(3H)-one core have been foundational in heterocyclic chemistry. A prevalent and historically significant approach is the Niementowski quinazolinone synthesis, which involves the condensation of anthranilic acids with amides. scholarsresearchlibrary.com A common two-step conventional route for preparing 2-methyl-quinazolin-4(3H)-ones begins with the cyclization of anthranilic acid using acetic anhydride (B1165640) to form a 2-methyl-4H-3,1-benzoxazin-4-one intermediate. tandfonline.comresearchgate.net This intermediate is then reacted with various amines to furnish the desired 2-methyl-3-substituted-quinazolin-4(3H)-ones. tandfonline.comresearchgate.net

Another direct approach involves the reaction of a substituted 2-aminobenzamide (B116534) with an orthoester in the presence of an acid catalyst. For instance, the synthesis of 6-Chloro-2-methylquinazolin-4(3H)-one, an isomer of the title compound, was achieved by reacting 2-amino-5-chlorobenzamide (B107076) with triethyl orthoacetate and acetic acid in ethanol (B145695) at 110 °C for 24 hours, yielding the product in 92% yield. nih.gov These conventional methods, while effective, often require high temperatures, long reaction times, and the use of traditional organic solvents.

| Starting Materials | Intermediate | Product | Key Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Anthranilic acid, Amine | 2-methyl-4H-3,1-benzoxazin-4-one | 2-Methyl-3-substituted-quinazolin-4(3H)-one | Acetic anhydride, then amine | Varies | tandfonline.comresearchgate.net |

| 2-Amino-5-chlorobenzamide | Not applicable | 6-Chloro-2-methylquinazolin-4(3H)-one | Triethyl orthoacetate, Acetic acid, Ethanol, 110 °C, 24 h | 92% | nih.gov |

Green Chemistry Approaches in Quinazolinone Synthesis

In response to the growing need for environmentally benign chemical processes, several green chemistry strategies have been applied to the synthesis of quinazolinones. These methods aim to reduce waste, minimize energy consumption, and utilize less hazardous materials. tandfonline.com

Deep Eutectic Solvents (DESs) have emerged as promising green alternatives to conventional organic solvents and ionic liquids. arkat-usa.orgrsc.org DESs are mixtures of hydrogen bond donors and acceptors, such as choline (B1196258) chloride and urea, which form a liquid with a low melting point. arkat-usa.orgnih.gov These solvents are advantageous due to their low toxicity, biodegradability, low cost, and high solvation capacity for a wide range of organic compounds. rsc.orgnih.gov

In quinazolinone synthesis, DESs can act as both the solvent and a catalyst. For example, 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives have been synthesized from a benzoxazinone (B8607429) intermediate and corresponding amines in a choline chloride:urea DES. tandfonline.comtandfonline.com A mild and green protocol for synthesizing substituted quinazolinones and dihydroquinazolinones involved a DES-mediated cyclization of 2-aminobenzamide with various aldehydes, producing good to excellent yields. rsc.org The use of DESs often simplifies the work-up procedure and allows for the recycling of the solvent system, aligning with the principles of green chemistry. nih.govroyalsocietypublishing.org

Microwave irradiation has become a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. frontiersin.org Microwave-assisted synthesis often leads to dramatic reductions in reaction times, increased product yields, and improved purity. scholarsresearchlibrary.comfrontiersin.org This technique is considered a green approach as it reduces energy consumption and often allows for solvent-free reactions or the use of green solvents like water or ethanol. rsc.orgnih.govsci-hub.cat

Numerous protocols for the microwave-assisted synthesis of quinazolinones have been developed. One-pot syntheses have been achieved by reacting 2-aminobenzamide derivatives with alcohols under microwave irradiation at 130 °C in the presence of a copper catalyst, yielding the desired products in moderate to high yields within 2 hours. nih.gov Another green method involves an iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines in water under microwave heating, which is notable for being the first report of iron-catalyzed C-N coupling to form N-heterocycles in an aqueous medium. sci-hub.cat The combination of microwave heating with other green techniques, such as the use of DESs, has also proven effective. tandfonline.comtandfonline.com

| Reactants | Method | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| 2-Aminobenzamides, Alcohols | Microwave | CuI, Cs2CO3, O2, 130 °C | 2 hours | Up to 92% | nih.gov |

| 2-Aminobenzamides, Alcohols | Conventional (Oil Bath) | CuI, Cs2CO3, O2 | 16 hours | 55% | nih.gov |

| 2-Halobenzoic acids, Amidines | Microwave | FeCl3, L-proline, Cs2CO3, Water | 30 min | Moderate to High | sci-hub.cat |

The development of synthetic routes that avoid transition-metal catalysts and harsh external oxidants is a key goal in green chemistry, particularly for the synthesis of pharmaceutically relevant molecules where metal contamination is a concern. mdpi.com Several metal-free strategies for quinazolinone synthesis have been reported.

One approach involves an efficient, catalyst-free protocol for the synthesis of quinazolin-4(3H)-ones from o-aminobenzamide and styrenes, using di-tert-butyl peroxide (DTBP) as an oxidant. mdpi.com Another sustainable method utilizes hydrogen peroxide (H₂O₂) as a green oxidant for the reaction of 2-aminobenzamide with dimethyl sulfoxide (B87167) (DMSO) as a carbon source, proceeding via a radical mechanism without any additives. acs.org Base-promoted, transition-metal-free protocols have also been established, using polyethylene (B3416737) glycol 200 (PEG-200) as a recyclable reaction medium under mild conditions. rsc.org Furthermore, oxidant-free methods have been developed, such as a synthesis achieved by reacting 2-aminobenzamides, sulfonyl azides, and terminal alkynes, where the sulfonyl group is eliminated through the driving force of aromatization. nih.gov These methodologies highlight a shift towards more sustainable and cleaner synthetic pathways for constructing the quinazolinone core. frontiersin.orgchemistryviews.org

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a final product that incorporates the majority of the atoms from the starting materials, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. nih.govacs.org

Several MCR strategies have been successfully employed for the synthesis of the quinazolinone scaffold. A one-pot, three-component reaction of isatoic anhydride, an amine, and an orthoester can afford 2,3-disubstituted quinazolin-4(3H)-ones in excellent yields under either classical heating or microwave irradiation. acs.org The Ugi four-component reaction (Ugi-4CR) has also been adapted to create complex polycyclic quinazolinones. nih.govacs.org In one such protocol, an Ugi reaction of o-bromobenzoic acids, o-cyanobenzaldehydes, isocyanides, and ammonia (B1221849) is followed by a metal-catalyzed intramolecular N-arylation to concisely form the desired products. nih.govacs.org These MCR approaches provide a powerful and convergent tool for the efficient construction of diverse quinazolinone libraries. mdpi.com

Cascade and Tandem Reaction Approaches

Modern synthetic chemistry increasingly favors cascade and tandem reactions, which allow for the construction of complex molecules in a single operation, thereby enhancing efficiency and reducing waste. rsc.orgnih.gov The synthesis of the quinazolinone core, including derivatives like 5-Chloro-2-methylquinazolin-4(3H)-one, has benefited significantly from such strategies. These reactions often involve a sequence of intramolecular and intermolecular events, proceeding without the isolation of intermediates.

One notable approach is the one-pot tandem synthesis of 2-styryl-4(3H)-quinazolinones, which can be adapted for chloro-substituted analogues. acs.org This method involves the reaction of an appropriately substituted isatoic anhydride (e.g., 6-chloroisatoic anhydride) with a primary amine or ammonium (B1175870) acetate (B1210297) and an orthoester, followed by the addition of an aromatic aldehyde. acs.orgrsc.org This multicomponent reaction forms multiple C-N and C=C bonds in a sequential manner. acs.org

Ruthenium(II)-catalyzed tandem reactions have also been developed for the synthesis of quinazolinone scaffolds from 2-aminobenzonitriles using an alcohol-water system. rsc.org This sustainable protocol allows for the direct transformation of readily available starting materials into the desired heterocyclic core. Furthermore, copper-catalyzed cascade reactions provide a valuable route for the construction of quinazoline (B50416) derivatives through sequential Ullmann-type coupling and intramolecular cyclization. nih.gov Rhodium(III)-catalyzed tandem reactions of 2,1-benzisoxazoles and α-azido ketones have also been explored for the synthesis of (quinazolin-2-yl)methanone derivatives, showcasing the versatility of transition-metal catalysis in accessing complex quinazoline structures. researchgate.net

Regioselective Chlorination Strategies for this compound

The introduction of a chlorine atom at the C-5 position of the 2-methylquinazolin-4(3H)-one scaffold is a key synthetic step. The most direct and common strategy to achieve this regioselectivity is to start with a pre-functionalized precursor, namely 2-amino-6-chlorobenzoic acid. This approach ensures that the chlorine atom is unambiguously positioned at the desired location on the benzene (B151609) ring.

The synthesis of 2-chloromethyl-5-chloroquinazolin-4(3H)-one has been successfully achieved starting from 6-chloro-2-aminobenzoic acid. nih.gov This precursor undergoes cyclization to form the quinazolinone ring, with the chloro group from the starting material becoming the C-5 chloro substituent in the final product. This method highlights the importance of precursor-directed synthesis to control regiochemistry in the quinazolinone system. While direct chlorination of the 2-methylquinazolin-4(3H)-one ring is theoretically possible, achieving high regioselectivity for the C-5 position can be challenging due to the directing effects of the existing substituents. Therefore, utilizing a chlorinated anthranilic acid derivative remains the most reliable and widely used method.

Derivatization at Key Positions of the this compound Scaffold

The this compound scaffold possesses several reactive sites that allow for further structural diversification. The C-2 methyl group, the N-3 position, and the remaining positions on the benzene ring (C-6 and C-8) are all amenable to chemical modification, leading to a vast library of derivatives with potentially diverse biological activities.

Modification at the C-2 Position

The methyl group at the C-2 position of this compound is a versatile handle for introducing a variety of substituents. One common modification is the halogenation of the methyl group, leading to intermediates like 2-chloromethyl-5-chloroquinazolin-4(3H)-one. nih.gov This activated intermediate can then be subjected to nucleophilic substitution reactions to introduce a wide range of functional groups.

Furthermore, the C-2 methyl group can be deprotonated with a strong base to form a carbanion, which can then react with various electrophiles. acs.org This allows for the introduction of alkyl, acyl, and other functionalities at this position. A particularly noteworthy transformation is the Knoevenagel condensation of the C-2 methyl group with aromatic aldehydes. nih.gov This reaction, typically carried out under acidic conditions, leads to the formation of 2-styryl-substituted quinazolinones. rsc.orgnih.gov The synthesis of (E)-2-(4-nitrostyryl)-3-phenylquinazolin-4(3H)-one showcases this methodology, where the styryl linkage extends the conjugation of the heterocyclic system. nih.gov

| Starting Material | Reagents | Product | Reference |

| 6-Chloro-2-aminobenzoic acid | Chloroacetyl chloride, then cyclization | 2-Chloromethyl-5-chloroquinazolin-4(3H)-one | nih.gov |

| This compound | Aromatic aldehyde, acid catalyst | (E)-5-Chloro-2-styrylquinazolin-4(3H)-one | nih.gov |

| 2-Methyl-3-o-tolyl-4(3H)-quinazolinone | Strong base, then electrophile | 2-Functionalized-methyl-3-o-tolyl-4(3H)-quinazolinone | acs.org |

Substitution at the N-3 Position

The nitrogen atom at the N-3 position of the quinazolinone ring is nucleophilic and can be readily substituted with a variety of groups. nih.govresearchgate.net Alkylation and arylation are common modifications at this position. For instance, reaction with alkyl halides in the presence of a base leads to the corresponding N-3 alkylated derivatives. Similarly, N-arylation can be achieved through coupling reactions. nih.gov

A versatile method for introducing substituents at the N-3 position involves the initial synthesis of 3-amino-2-methylquinazolin-4(3H)-one. nih.gov This is typically achieved by reacting 2-methyl-4H-3,1-benzoxazin-4-one with hydrazine (B178648) hydrate (B1144303). nih.govresearchgate.net The resulting 3-amino group can then be condensed with various aldehydes and ketones to form Schiff bases, or it can be further functionalized to introduce a wide array of substituents. nih.gov For example, reaction with various benzaldehyde (B42025) derivatives furnishes substituted benzylidene-based quinazolin-4(3H)-one motifs. nih.gov

| Starting Material | Reagents | Product | Reference |

| 2-Methyl-4H-3,1-benzoxazin-4-one | Hydrazine hydrate | 3-Amino-2-methylquinazolin-4(3H)-one | nih.govresearchgate.net |

| 3-Amino-2-methylquinazolin-4(3H)-one | 2-Chlorobenzaldehyde | 3-((2-Chlorobenzylidene)amino)-2-methylquinazolin-4(3H)-one | nih.gov |

| 3-Amino-2-methylquinazolin-4(3H)-one | 4-Hydroxybenzaldehyde | 3-((4-Hydroxybenzylidene)amino)-2-methylquinazolin-4(3H)-one | nih.gov |

| 3-Amino-2-methylquinazolin-4(3H)-one | 4-Chlorobenzaldehyde | 3-((4-Chlorobenzylidene)amino)-2-methylquinazolin-4(3H)-one | nih.gov |

Halogenation and Other Substitutions on the Benzene Ring (e.g., C-5, C-6, C-8)

While the C-5 position is already chlorinated in the parent scaffold, the remaining positions on the benzene ring, particularly C-6 and C-8, are susceptible to further electrophilic substitution. The directing effects of the existing substituents (the C-5 chloro group and the fused pyrimidinone ring) will influence the regioselectivity of these reactions.

Further halogenation, such as bromination or iodination, can introduce additional diversity to the scaffold. While specific examples for the this compound are not abundant in the literature, general methods for the halogenation of quinazolinones can be applied. For instance, the synthesis of 6,8-dibromo-2-(3,4-dichlorophenyl)quinazolin-4(3H)-one demonstrates that multiple halogen atoms can be introduced onto the benzene ring. researchgate.net Other electrophilic substitution reactions, such as nitration or sulfonation, could also be envisioned, with the position of substitution being dictated by the electronic nature of the quinazolinone ring and the existing chloro substituent.

Advanced Scaffold Hybridization and Fused Systems

To explore new chemical space and potentially enhance biological activity, the this compound scaffold can be hybridized with other heterocyclic systems or used as a building block for the construction of more complex fused ring systems. nih.gov This approach, known as molecular hybridization, combines two or more pharmacophoric units into a single molecule.

A common strategy involves the synthesis of fused quinazolinones, where another heterocyclic ring is annulated to the quinazolinone core. tandfonline.combohrium.comrsc.orgnih.gov Triazolo-quinazolinones are a prominent class of such fused systems. nih.govscispace.comekb.egtandfonline.comrsc.org These are often synthesized by cyclization reactions involving a hydrazinyl-quinazolinone intermediate. ekb.eg For example, the reaction of 2-chloro-4-hydrazinylquinazoline (B2550126) with acetic anhydride can yield a 3-methyl- acs.orgtandfonline.comnih.govtriazolo[4,3-c]quinazolin-5(6H)-one derivative. ekb.eg

Furthermore, the quinazolinone scaffold can be linked to other heterocycles via a flexible or rigid linker. For instance, condensation of 6-amino-2-methylquinazolin-4(3H)-one with indolin-2,3-dione leads to quinazolinone-indolin-2-one hybrids. nih.gov The synthesis of tricyclic 4(3H)-quinazolinone derivatives has also been achieved through the condensation of substituted anthranilic acids with chloro-acyl chlorides, followed by cyclization with amines, demonstrating the versatility of the quinazolinone core in constructing complex polycyclic systems. semanticscholar.org

| Quinazolinone Precursor | Reaction Partner | Resulting System | Reference |

| 2-Hydrazinyl-quinazoline | Carbon disulfide | Triazolo[4,3-c]quinazoline-thione | researchgate.net |

| 3-Amino-1,2,4-triazole | Aldehyde, Dimedone | acs.orgtandfonline.comnih.govTriazolo[5,1-b]quinazolin-8-one | tandfonline.com |

| 6-Amino-2-methylquinazolin-4(3H)-one | Indolin-2,3-dione | Quinazolinone-indolin-2-one hybrid | nih.gov |

| Substituted anthranilic acid | Chloro-acyl chloride, Amine | Tricyclic 4(3H)-quinazolinone | semanticscholar.org |

Mechanistic Investigations in the Chemistry of 5 Chloro 2 Methylquinazolin 4 3h One

Elucidation of Reaction Pathways for Synthesis

The synthesis of quinazolin-4(3H)-ones can be achieved through numerous pathways, often involving cyclization and condensation reactions. The specific route for 5-Chloro-2-methylquinazolin-4(3H)-one typically starts from appropriately substituted precursors, such as 2-amino-5-chlorobenzoic acid or its derivatives. A common strategy involves the thermal cyclization of an N-acyl derivative. For instance, the reaction of anthranilic acid with acetic anhydride (B1165640) produces a 2-methyl-4H-3,1-benzoxazin-4-one intermediate. nih.govresearchgate.net This intermediate can then react with an amine source to yield the final quinazolinone structure. nih.gov Alternative modern approaches include transition-metal-catalyzed reactions that offer high efficiency and broad substrate scope. nih.govresearchgate.net

Catalysts and reagents are pivotal in directing the course of synthesis, influencing reaction rates, and determining product yields and selectivity. A variety of catalytic systems have been developed for quinazolinone synthesis.

Acid/Base Catalysis : Simple acids like p-toluenesulfonic acid can catalyze the cyclization of 2-aminobenzamides with aldehydes. organic-chemistry.org Bases such as potassium carbonate or triethylamine (B128534) are often used to facilitate condensation steps or neutralize acidic byproducts. nih.govnih.gov

Transition Metal Catalysis : Transition metals, particularly palladium, copper, ruthenium, and iron, play a significant role in modern synthetic methods. nih.govorganic-chemistry.orgsci-hub.se

Copper (Cu) : Copper catalysts are effective in domino reactions, for example, catalyzing the reaction of alkyl halides with anthranilamides to form 2-substituted quinazolin-4(3H)-ones. organic-chemistry.org Copper(I) iodide (CuI) has been used in the cyclization of disubstituted alkynes to form tetrahydroquinazolinones. nih.gov

Palladium (Pd) : Palladium catalysts are widely used in coupling reactions to form C-C and C-heteroatom bonds, which can be integral steps in quinazolinone synthesis. nih.gov They are also employed in transfer hydrogenation/condensation cascades. frontiersin.org

Ruthenium (Ru) : Ruthenium complexes are known to catalyze the synthesis of quinazolinones through hydrogen transfer reactions, which provide a green and efficient pathway using substrates like nitroarenes and primary alcohols. researchgate.netresearchgate.net

Oxidizing Agents : In many synthetic routes, a final oxidation step is required to convert a dihydroquinazolinone intermediate to the aromatic quinazolinone. Common oxidants include tert-butyl hydroperoxide (TBHP), hydrogen peroxide (H₂O₂), phenyliodine bis(trifluoroacetate) (PIFA), and molecular iodine. organic-chemistry.orgbeilstein-journals.orgmdpi.comacs.org In some cases, air or oxygen can serve as a green oxidant. mdpi.comresearchgate.net

Table 1: Selected Catalysts and Reagents in Quinazolinone Synthesis

| Catalyst/Reagent | Type | Role in Synthesis | Reference |

|---|---|---|---|

| p-Toluenesulfonic acid | Acid Catalyst | Promotes cyclization of 2-aminobenzamides and aldehydes. | organic-chemistry.org |

| Copper(I) Bromide (CuBr) | Transition Metal | Catalyzes domino reaction of alkyl halides and anthranilamides. | organic-chemistry.org |

| Ruthenium Complexes | Transition Metal | Facilitates synthesis via hydrogen transfer and cyclization. | researchgate.netresearchgate.net |

| tert-Butyl Hydroperoxide (TBHP) | Oxidant | Promotes oxidative cyclization and dehydrogenation. | organic-chemistry.orgmdpi.com |

| Phenyliodine bis(trifluoroacetate) (PIFA) | Oxidant | Initiates oxidative cyclization of unsaturated precursors. | beilstein-journals.orgnih.gov |

The synthesis of quinazolinones proceeds through one or more reactive intermediates. Isolating or spectroscopically identifying these transient species is key to confirming a proposed reaction mechanism.

For the synthesis of this compound, a common pathway involves the initial formation of 2-methyl-4H-3,1-benzoxazin-4-one from the reaction of anthranilic acid and acetic anhydride. nih.gov This benzoxazinone (B8607429) is a stable intermediate that can be isolated. Subsequent reaction with an amine source, such as ammonia (B1221849) or hydrazine (B178648), leads to the opening of the oxazinone ring, followed by cyclization to form the quinazolinone. nih.gov When hydrazine hydrate (B1144303) is used, a 3-amino-2-methylquinazolin-4(3H)-one is formed as a key intermediate, which can be further functionalized. nih.govnih.gov

In syntheses starting from 2-aminobenzamide (B116534) and an aldehyde or its equivalent, an imine intermediate is often formed through condensation. mdpi.com This imine then undergoes intramolecular cyclization. The resulting cyclized product is typically a 2,3-dihydroquinazolin-4(1H)-one . This non-aromatic intermediate is then oxidized in a final step to yield the stable quinazolin-4(3H)-one. mdpi.comresearchgate.net The presence of these dihydro-intermediates has been confirmed in various studies. researchgate.net

Transfer hydrogenation is an atom-economical and often safer alternative to using high-pressure hydrogen gas for reduction reactions. In the context of quinazolinone synthesis, this mechanism is frequently employed in ruthenium-catalyzed processes. researchgate.netresearchgate.net The general mechanism involves a metal catalyst facilitating the transfer of hydrogen from a donor molecule (e.g., a primary alcohol) to an acceptor molecule (e.g., a nitroarene).

A plausible pathway for a ruthenium-catalyzed synthesis of quinazolinones from a nitroarene and a primary alcohol involves several steps:

The primary alcohol is dehydrogenated by the ruthenium catalyst to form an aldehyde and a ruthenium-hydride species.

The nitro group of the starting nitroarene is reduced by the ruthenium-hydride to an amino group.

The newly formed amine then undergoes condensation with the aldehyde generated in the first step to form an imine.

This is followed by intramolecular cyclization and subsequent oxidation (often a dehydrogenation step) to yield the final quinazolinone product. researchgate.net

This tandem process, combining hydrogen transfer, condensation, and cyclization, allows for the efficient one-pot synthesis of the quinazolinone scaffold from simple starting materials. researchgate.net

Direct C-H activation has emerged as a powerful strategy for functionalizing heterocyclic cores, including quinazolinones, avoiding the need for pre-functionalized substrates. sci-hub.sebohrium.combenthamdirect.com This approach typically uses transition-metal catalysts (e.g., Pd, Ru, Rh) to selectively cleave a C-H bond and replace the hydrogen with a new functional group. sci-hub.seingentaconnect.com

The mechanism for C-H functionalization of a quinazolinone often proceeds via a directed metalation pathway. For a 2-aryl-quinazolinone, the nitrogen atom at position 3 can act as a directing group. The mechanism generally involves:

Coordination of the transition metal to the directing group (N3).

Formation of a cyclometalated intermediate through an intramolecular C-H bond cleavage, typically at the ortho position of the 2-aryl group.

The resulting metalated species then reacts with a coupling partner (e.g., an alkene, alkyne, or aryl halide) via oxidative addition, migratory insertion, or transmetalation.

Reductive elimination regenerates the catalyst and yields the C-H functionalized quinazolinone product. sci-hub.seresearchgate.net

This strategy allows for various transformations, including arylation, alkylation, and annulation, providing access to a diverse library of complex quinazolinone derivatives. benthamdirect.comingentaconnect.com

Oxidative cyclization is a common final step in many quinazolinone syntheses, where a dihydro-intermediate is converted to the aromatic product. mdpi.comresearchgate.net This dehydrogenation can be achieved with various oxidants under different conditions.

A plausible mechanism for the synthesis of quinazolinones from o-aminobenzamide and an aldehyde or styrene (B11656) (which is first oxidized to an aldehyde) involves the following steps:

Condensation of o-aminobenzamide with the aldehyde to form an imine intermediate. mdpi.com

Intramolecular cyclization of the imine to yield a 2-substituted-2,3-dihydroquinazolin-4(1H)-one. researchgate.net

The dihydroquinazolinone is then oxidized to the final quinazolin-4(3H)-one. The exact mechanism of this step depends on the oxidant used. For example, with an oxidant like TBHP, a radical mechanism may be involved. organic-chemistry.orgmdpi.com In aerobic oxidative cyclization, a catalyst can facilitate the reaction with molecular oxygen. researchgate.net

Hypervalent iodine reagents like PIFA can also initiate oxidative cyclization, particularly with unsaturated precursors, leading to the formation of more complex, fused heterocyclic systems. beilstein-journals.orgnih.gov

Table 2: Common Intermediates in Quinazolinone Synthesis

| Intermediate | Precursors | Subsequent Reaction | Reference |

|---|---|---|---|

| 2-methyl-4H-3,1-benzoxazin-4-one | Anthranilic acid, Acetic anhydride | Ring-opening and cyclization with an amine source. | nih.govresearchgate.net |

| 3-amino-2-methylquinazolin-4(3H)-one | Benzoxazinone, Hydrazine hydrate | Condensation with aldehydes to form Schiff bases. | nih.govnih.gov |

| Imine | 2-Aminobenzamide, Aldehyde | Intramolecular cyclization. | mdpi.com |

Tautomerism and Reactivity Profiles of Quinazolin-4(3H)-one Systems

Quinazolin-4(3H)-one and its derivatives, including this compound, can exist in different tautomeric forms. Tautomerism is the equilibrium between two or more structural isomers that are readily interconvertible, most commonly by the migration of a proton. This phenomenon significantly influences the chemical reactivity and physicochemical properties of the molecule.

The primary tautomeric equilibrium for quinazolin-4(3H)-one systems is between the amide (keto) form and the enol (hydroxy) form .

Amide Form (4(3H)-one) : This is the lactam structure, characterized by a carbonyl group at the C4 position and a proton on the N3 nitrogen. This form is generally the most stable and predominant tautomer in most conditions.

Hydroxy Form (4-hydroxyquinazoline) : This is the lactim structure, where the proton has migrated from the N3 nitrogen to the C4 carbonyl oxygen, resulting in a hydroxyl group at C4 and an aromatic quinazoline (B50416) ring system.

The position of this equilibrium can be influenced by factors such as the solvent, pH, and the nature of substituents on the ring. The existence of these tautomers creates a molecule with an ambident nature, meaning it can react at different sites. For instance, alkylation reactions can occur at either the N3 position (N-alkylation) of the amide form or the O4 position (O-alkylation) of the hydroxy form, depending on the reaction conditions and the electrophile used. The reactivity profile is thus a direct consequence of this tautomeric balance, allowing for diverse chemical transformations and the synthesis of a wide range of N-substituted and O-substituted quinazoline derivatives.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 5 Chloro 2 Methylquinazolin 4 3h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, DEPT-135)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 5-Chloro-2-methylquinazolin-4(3H)-one, ¹H-NMR, ¹³C-NMR, and DEPT-135 experiments provide unambiguous evidence for its structure.

¹H-NMR Spectroscopy provides information about the number, environment, and connectivity of protons. In a typical ¹H-NMR spectrum of the title compound, the aromatic protons on the chlorinated benzene (B151609) ring appear as a multiplet system. Specifically, the proton at C6 would likely appear as a triplet, while the protons at C7 and C8 would be doublets, with coupling constants characteristic of ortho-coupling. The methyl protons at the C2 position typically resonate as a sharp singlet in the upfield region (around 2.4-2.7 ppm). nih.gov The N-H proton at position 3 gives a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

¹³C-NMR Spectroscopy maps the carbon skeleton of the molecule. The spectrum of this compound would display nine distinct signals corresponding to its nine carbon atoms. The most downfield signal is attributed to the carbonyl carbon (C4) due to its deshielding environment, typically appearing around 160-163 ppm. ekb.egrsc.org The carbon atom attached to the chlorine (C5) and the imine carbon (C2) also show characteristic downfield shifts. The methyl carbon (C2-CH₃) appears as an upfield signal. rsc.org

DEPT-135 (Distortionless Enhancement by Polarization Transfer) is a spectral editing technique used to differentiate between CH, CH₂, and CH₃ groups. libretexts.org In a DEPT-135 spectrum of this compound, methyl (CH₃) and methine (CH) groups appear as positive peaks, while methylene (B1212753) (CH₂) groups appear as negative peaks. Quaternary carbons (like C4, C4a, C5, and C8a) are not observed in a DEPT-135 spectrum. libretexts.org This technique confirms the presence of the C2-CH₃ group (positive peak) and the aromatic CH groups (positive peaks), while the absence of negative peaks confirms the lack of any CH₂ groups.

Table 1: Representative NMR Spectroscopic Data for the this compound Moiety

| Technique | Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| ¹H-NMR | C2-CH₃ | 2.4 - 2.7 | Singlet |

| Aromatic-H (C6, C7, C8) | 7.4 - 7.8 | Multiplet system (triplet, doublets) | |

| N3-H | Variable (e.g., 11.9) | Broad singlet, exchangeable with D₂O rsc.org | |

| ¹³C-NMR | C=O (C4) | 161.0 - 163.0 | Quaternary carbon |

| C=N (C2) | ~153.0 | Quaternary carbon | |

| C-Cl (C5) | ~120.0 | Quaternary carbon | |

| Aromatic-C | 126.0 - 136.0 | CH and Quaternary carbons | |

| CH₃ | ~21.0 | Methyl carbon | |

| DEPT-135 | CH₃ | Positive Signal | Confirms methyl group |

| Aromatic CH | Positive Signals | Confirms methine groups | |

| Quaternary Carbons | No Signal | C4, C4a, C5, C8a are absent | |

| CH₂ Carbons | No Signal | Absence of negative signals confirms no CH₂ groups |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org The IR spectrum of this compound and its derivatives shows characteristic absorption bands that confirm its key structural features. orientjchem.org

The most prominent peak in the spectrum is typically the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group in the quinazolinone ring, which appears in the range of 1670-1690 cm⁻¹. orientjchem.orgpressbooks.pub The carbon-nitrogen double bond (C=N) of the pyrimidine (B1678525) ring gives rise to a strong absorption band around 1580-1615 cm⁻¹. nih.govorientjchem.org Aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region. youtube.com Stretching vibrations for aromatic C-H bonds are typically seen above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group appears in the 2925-2960 cm⁻¹ range. nih.gov The N-H stretching vibration of the amide group is observed as a broad band in the 3100-3400 cm⁻¹ region. The C-Cl stretching vibration is expected to appear in the fingerprint region, typically around 800-835 cm⁻¹. orientjchem.org

Table 2: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | Amide | 3100 - 3400 | Medium, Broad |

| C-H Stretch | Aromatic | 3040 - 3110 | Medium |

| C-H Stretch | Aliphatic (CH₃) | 2925 - 2960 | Medium |

| C=O Stretch | Amide (Lactam) | 1670 - 1690 | Strong, Sharp |

| C=N Stretch | Imine | 1580 - 1615 | Strong |

| C=C Stretch | Aromatic | 1450 - 1600 | Medium to Strong |

| C-Cl Stretch | Chloroalkane | 800 - 835 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In electron impact (EI) mass spectrometry, the molecule is ionized, leading to the formation of a molecular ion (M⁺), whose mass-to-charge ratio (m/z) provides the molecular weight. For this compound (C₉H₇ClN₂O), the expected molecular weight is approximately 194.62 g/mol . Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic M⁺ and M+2 isotopic pattern, with peaks at m/z 194 and 196, respectively, in a ~3:1 intensity ratio.

The molecular ion can undergo fragmentation, providing valuable structural information. A study on the fragmentation of a similar compound, 3-amino-7-chloro-2-methyl quinazolin-4(3H)-one, showed characteristic fragmentation pathways. researchgate.net For this compound, likely fragmentation could involve the loss of small, stable molecules or radicals. For instance, the loss of a methyl radical (•CH₃) or the elimination of carbon monoxide (CO) from the quinazolinone ring are common fragmentation pathways for related structures. researchgate.net The fragmentation pattern serves as a molecular fingerprint that helps confirm the identity of the compound.

Table 3: Expected Mass Spectrometric Data for this compound

| Ion | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Identity / Proposed Fragmentation |

| [M]⁺ | 194 | 196 | Molecular Ion |

| [M-CH₃]⁺ | 179 | 181 | Loss of methyl radical |

| [M-CO]⁺ | 166 | 168 | Loss of carbon monoxide |

| [M-HNCO]⁺ | 151 | 153 | Loss of isocyanic acid |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule when it absorbs UV or visible light. libretexts.org Molecules with conjugated π systems, such as the quinazolinone ring system, exhibit characteristic absorption bands. The UV-Vis spectrum of quinazolinone derivatives typically shows multiple absorption bands in the 200-400 nm range. nih.gov

These absorptions are primarily due to two types of electronic transitions: π → π* and n → π*. youtube.comlibretexts.org

π → π transitions:* These are high-energy transitions involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically observed as intense absorption bands at shorter wavelengths (e.g., 210-285 nm) in quinazolinone derivatives. nih.gov

n → π transitions:* These are lower-energy transitions involving the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. These transitions result in weaker absorption bands at longer wavelengths (e.g., 285-320 nm). nih.gov The band at the longest wavelength is often attributed to the n → π* transition of the carbonyl group, coupled with intramolecular charge transfer. nih.gov

The position and intensity of these absorption maxima (λ_max) can be influenced by the solvent and the nature of substituents on the quinazolinone core. acs.org

Table 4: Typical UV-Vis Absorption Data for Quinazolinone Derivatives

| λ_max Range (nm) | Molar Absorptivity (ε) | Associated Electronic Transition |

| 210 - 285 | High | π → π |

| 285 - 320 | Low to Medium | n → π |

X-ray Diffraction Studies for Solid-State Structure Determination

While a specific crystal structure for this compound is not detailed in the provided context, studies on analogous compounds reveal key structural features. nih.govmdpi.com These studies determine the crystal system (e.g., orthorhombic, monoclinic), space group, and unit cell dimensions. ekb.eg Furthermore, X-ray analysis elucidates intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing arrangement. For example, in many quinazolinone structures, intermolecular hydrogen bonds involving the N-H and C=O groups lead to the formation of dimers or extended chains in the crystal lattice. researchgate.net This information is crucial for understanding the solid-state properties of the material and for structure-based drug design.

Table 5: Representative Crystallographic Data for Quinazolinone Derivatives

| Parameter | Typical Value / Description | Information Provided |

| Crystal System | Monoclinic, Orthorhombic | Basic symmetry of the unit cell |

| Space Group | e.g., P2₁/c, Pbca | Detailed symmetry elements within the unit cell |

| Bond Length (C=O) | ~1.23 Å | Confirms double bond character |

| Bond Length (C=N) | ~1.30 Å | Confirms double bond character |

| Bond Angle (N-C=O) | ~120° | Reflects sp² hybridization |

| Intermolecular Interactions | Hydrogen Bonding, π-π Stacking | Describes how molecules pack in the crystal |

Theoretical and Computational Studies of 5 Chloro 2 Methylquinazolin 4 3h One and Quinazolinone Analogs

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is extensively used to investigate various properties of quinazolinone derivatives.

Molecular Geometry Optimization and Electronic Structure

The initial step in most computational analyses involves determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For quinazolinone derivatives, DFT methods, such as B3LYP with a 6-31G* basis set, are commonly employed to obtain the ground-state geometries. nih.gov These calculations provide crucial information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and steric properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more easily excitable and thus more reactive, while a larger gap implies greater stability. nih.govnih.gov For quinazolinone analogs, the HOMO is often located on the quinazolinone and bromobenzene (B47551) rings, while the LUMO charge is distributed throughout the molecule. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for Quinazolinone Analogs

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Analog 8a | - | - | 4.71 |

| Analog 8c | - | - | 4.57 |

| Erlotinib (B232) | - | - | 4.18 |

Spectroscopic Property Prediction (e.g., IR, UV-Vis)

DFT calculations are also a valuable tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. Theoretical infrared (IR) spectra can be computed by calculating the vibrational frequencies of the molecule. chemspider.com These predicted spectra can then be compared with experimental data to confirm the structure of a synthesized compound.

Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of quinazolinone derivatives. The calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, such as π-π* and n-π* transitions. nih.gov These transitions are often associated with the quinazolinone core and its substituents.

Reactivity Parameters and Chemical Properties

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical properties of a molecule. These include:

Ionization Potential (IP): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (EA): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of an atom to attract electrons ( (IP + EA) / 2 ).

Chemical Hardness (η): A measure of resistance to charge transfer ( (IP - EA) / 2 ). A higher hardness value indicates greater stability and lower reactivity. nih.gov

Chemical Softness (S): The reciprocal of hardness (1 / η), indicating a molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons ( χ² / 2η ).

These parameters provide a quantitative basis for comparing the reactivity of different quinazolinone analogs and for understanding their behavior in chemical reactions. nih.gov

Table 2: Illustrative Chemical Reactivity Indices for a Quinazolinone Analog

| Parameter | Value (eV) |

| Total Energy (E) | - |

| Enthalpy (H) | - |

| Gibbs Free Energy (G) | - |

| Hardness (η) | - |

| Electrophilicity (ω) | - |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This is achieved by calculating various molecular descriptors that encode structural, electronic, and physicochemical properties.

For quinazolinone analogs, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed. nih.govnih.gov These models generate contour maps that visualize the regions around the molecular scaffold where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties would likely enhance or diminish biological activity. nih.gov Successful QSAR models, validated through internal and external statistical tests, can be used to predict the activity of newly designed compounds, thereby guiding synthetic efforts towards more potent molecules. nih.gov

Molecular Docking and Molecular Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. mdpi.com This method is crucial for understanding the potential mechanism of action of quinazolinone derivatives as inhibitors of specific biological targets, such as enzymes or receptors. nih.govmdpi.com Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the protein. nih.gov

Following molecular docking, molecular dynamics (MD) simulations can be performed to investigate the stability and dynamic behavior of the ligand-receptor complex over time. researchgate.net MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the protein. nih.govdoi.org By analyzing parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), researchers can assess the stability of the binding pose and the flexibility of different parts of the protein upon ligand binding. researchgate.net These simulations offer valuable insights into the conformational changes and interaction dynamics that govern molecular recognition. nih.govresearchgate.netdoi.org

Ligand-Target Interaction Analysis

Molecular docking studies are instrumental in elucidating the binding modes and affinities of quinazolinone analogs with various biological targets. These studies have revealed key interactions that are crucial for the biological activity of this class of compounds.

For instance, a series of novel quinazolinone Schiff base derivatives were investigated for their potential to inhibit DNA gyrase, a vital bacterial enzyme. nih.gov Molecular docking simulations showed that these compounds could fit into the chlorobiocin binding site of the enzyme. nih.gov The binding energies, represented as dock scores, for these derivatives ranged from -5.96 to -8.58 kcal/mol. nih.gov Notably, strong hydrogen bond interactions with the Asn46 residue were observed for most of the potent compounds, suggesting that this interaction is a key determinant of their inhibitory activity. nih.gov

In another study focusing on quinazolinone derivatives as potential anticancer agents, molecular docking was used to explore their interactions with the epidermal growth factor receptor (EGFR) kinase domain. nih.gov The nitrogen atom of the quinazoline (B50416) core was found to form a hydrogen bond with the Thr766 residue, while hydrophobic interactions with residues such as Lys721, Ala719, Leu764, and Met769 also contributed to the binding. nih.gov Similarly, docking studies of quinazolin-4(3H)-one derivatives with the EGFR kinase domain revealed interactions with the DFG motif residue Asp855, which is crucial for ATP binding and kinase activity. nih.gov

Furthermore, the interactions of quinazolinone derivatives with the NF-κB receptor have been explored to understand their anti-inflammatory potential. nih.gov These studies highlighted the importance of substituents on the quinazolinone scaffold. For example, a fluorine atom at certain positions was found to enable hydrogen bonding with Arg305 and Asp271 residues, an interaction that was absent when chlorine was the substituent, indicating a significant enhancement in binding ability with the fluorine substitution. nih.gov

The following table summarizes the binding affinities of various quinazolinone analogs against different protein targets as reported in several studies.

| Compound Series | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Quinazolinone Schiff base derivatives | DNA gyrase | -5.96 to -8.58 | Asn46 |

| Quinazoline derivatives | Epidermal Growth Factor Receptor (EGFR) | Ranged, with some better than erlotinib (-5.8) | Thr766, Lys721, Ala719, Leu764, Met769 |

| Quinazolin-4(3H)-one derivatives | Epidermal Growth Factor Receptor (EGFR) | Not specified | Asp855 |

| Quinazolinone derivatives | NF-κB | -6.0 (for dexamethasone (B1670325) standard) | Ser240, Asn247, Asp271, Arg305 |

Binding Stability and Conformational Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, offering insights into its stability and the conformational changes that occur over time. These simulations are crucial for validating the results of molecular docking and for gaining a deeper understanding of the binding process.

A study on thiazolo-[2,3-b]quinazolinone derivatives as EGFR-TKD inhibitors employed MD simulations to assess the stability of the ligand-protein complexes. researchgate.net The simulations, conducted in triplicate, confirmed that the synthesized derivatives, along with the reference drug erlotinib, remained stable within the active site of the tyrosine kinase domain (TKD). researchgate.net The binding free energy (ΔGbind), a measure of the binding affinity and stability, was calculated using the Molecular Mechanics Poison Boltzmann Surface Area (MM-PBSA) method. researchgate.net The synthetic derivative showed a ΔGbind of -102.975 ± 3.714 kJ/mol, while erlotinib had a ΔGbind of -130.378 ± 0.355 kJ/mol. researchgate.net

In another investigation, MD simulations were performed on a quinazolinone derivative in complex with several cancer-related targets, including VEGFR2, c-Met, EGFR, and Estrogen Receptor Alpha. researchgate.net The stability of these complexes was evaluated by monitoring the Root Mean Square Deviation (RMSD) over the simulation time. researchgate.net The RMSD plots indicated that the ligand-receptor complexes maintained their structural stability. researchgate.net Furthermore, the Root Mean Square Fluctuation (RMSF) profiles were analyzed to understand the flexibility and dynamic behavior of the residues within the binding pockets. researchgate.net

Similarly, MD simulations of quinazolin-4(3H)-one-morpholine hybrids with VEGFR1 and VEGFR2 demonstrated strong and stable hydrogen bond interactions with the active sites of these receptors for over 90% of the simulation time. nih.gov The stability of these complexes was further supported by low RMSD and RMSF values, which were around 1-2 Å, indicating minimal fluctuations and a stable binding conformation. nih.gov

The following table presents data from molecular dynamics simulations of various quinazolinone analogs, highlighting their stability in complex with different protein targets.

| Compound Series | Target Protein | Simulation Parameter | Value | Indication |

| Thiazolo-[2,3-b]quinazolinone derivative | EGFR-TKD | ΔGbind | -102.975 ± 3.714 kJ/mol | Stable Binding |

| Erlotinib (Reference) | EGFR-TKD | ΔGbind | -130.378 ± 0.355 kJ/mol | Stable Binding |

| Quinazolin-4(3H)-one-morpholine hybrid | VEGFR1, VEGFR2 | RMSD | ~1-2 Å | High Stability |

| Quinazolin-4(3H)-one-morpholine hybrid | VEGFR1, VEGFR2 | RMSF | ~1-2 Å | High Stability |

Structure Activity Relationship Sar Studies of Quinazolinone Derivatives

Impact of Substitution at the C-2 Position on Chemical Activity

The C-2 position of the quinazolinone ring is a critical determinant of its biological activity. mdpi.com Research has consistently shown that the nature of the substituent at this position can dramatically alter the compound's therapeutic effects, including its antimicrobial, analgesic, and anti-inflammatory properties. frontiersin.orgnih.gov

For instance, the presence of small, functional groups such as methyl, amine, or thiol at the C-2 position has been identified as essential for antimicrobial activity. nih.gov The introduction of aryl and heteroaryl moieties at this position has been linked to enhanced analgesic and anti-inflammatory activities. frontiersin.org Further studies have elaborated on this, demonstrating that increasing the lipophilicity at C-2, for example by replacing a methyl group with a butyl group, can lead to more potent analgesic compounds. Similarly, incorporating a benzylamino group at C-2 has also yielded active analgesic agents.

The influence of C-2 substituents extends to receptor binding affinity. Comparative studies have shown that C-2 substituted quinazolinone analogues exhibit superior affinity for A1 and A2A adenosine (B11128) receptors when compared to their benzoxazinone (B8607429) counterparts. This highlights the strategic importance of the C-2 position in designing targeted receptor modulators.

| C-2 Substituent | Observed Chemical/Biological Activity | Reference |

|---|---|---|

| Methyl | Essential for antimicrobial activity | nih.gov |

| Amine | Essential for antimicrobial activity | nih.gov |

| Thiol | Essential for antimicrobial activity | nih.gov |

| Aryl Groups | Improved analgesic and anti-inflammatory activities | frontiersin.org |

| Heteroaryl Groups | Improved analgesic and anti-inflammatory activities | frontiersin.org |

| Butyl | Increased analgesic activity (compared to methyl) | |

| Benzylamino | Potent analgesic activity |

Influence of N-3 Substituents on Chemical Activity

The nitrogen atom at the N-3 position serves as another key site for chemical modification, with substituents here profoundly impacting the molecule's activity profile. mdpi.com The introduction of various groups at this position can enhance properties ranging from antimicrobial efficacy to receptor-specific interactions.

A significant body of research indicates that the presence of a substituted aromatic ring at the N-3 position is crucial for potent antimicrobial activity. nih.gov This is further supported by findings that suggest the addition of diverse heterocyclic moieties at this position can lead to a general increase in biological activity. The steric bulk of the substituent also plays a role, with studies showing a positive correlation between the introduction of a bulky group at the N-3 position and enhanced activity.

Furthermore, the nature of the substituent can be tailored to achieve specific therapeutic outcomes. For example, the substitution of heteroaryl groups at the N-3 position has been linked to improved analgesic and anti-inflammatory effects. frontiersin.org Conversely, the introduction of deactivating functional groups at this position has been shown to enhance hypotensive efficacy, demonstrating the fine-tuning possible through strategic N-3 modification. frontiersin.org

| N-3 Substituent Type | Effect on Chemical/Biological Activity | Reference |

|---|---|---|

| Substituted Aromatic Ring | Essential for antimicrobial activity | nih.gov |

| Heterocyclic Moieties | General increase in biological activity | |

| Bulky Groups | Positive contribution to activity | unipa.it |

| Heteroaryl Groups | Improved analgesic and anti-inflammatory activities | frontiersin.org |

| Deactivating Groups | Enhanced hypotensive efficacy | frontiersin.org |

Effects of Halogenation and Other Substitutions on the Benzene (B151609) Ring (C-5, C-6, C-8)

Modification of the benzene ring of the quinazolinone core, particularly through halogenation, offers a powerful strategy for modulating chemical activity. The positions C-5, C-6, and C-8 are particularly significant in this regard. mdpi.com

Halogen substitution is a well-established method for enhancing the therapeutic potential of quinazolinones. For instance, the presence of a halogen atom, such as chlorine or iodine, at the C-6 and C-8 positions can significantly improve antimicrobial activities. nih.gov Specifically, di-iodination at the C-6 and C-8 positions has been shown to result in a marked increase in antibacterial potency. nih.gov Similarly, a chlorine atom at the C-7 position has been found to favor anticonvulsant activity. nih.gov

The electronic properties of substituents on the benzene ring are crucial. Studies on substitutions at the C-6 position have revealed that electron-donating and moderately electron-withdrawing groups (e.g., -OCH3, -Cl) are well-tolerated. However, strongly electron-withdrawing groups like trifluoromethyl (-CF3) can lead to a decrease in yield and selectivity in certain reactions.

Focusing on the C-5 position, which is central to the structure of 5-Chloro-2-methylquinazolin-4(3H)-one, halogenation is a key modification. While much of the literature focuses on positions 6 and 8, the principles of electronic influence and steric effects are broadly applicable. The introduction of a chloro group at C-5, an electron-withdrawing halogen, is expected to significantly influence the electronic distribution of the aromatic ring, thereby affecting its interaction with biological targets. Further research into C-5 substituted derivatives is crucial to fully elucidate their specific SAR profile. nih.gov

| Position | Substituent | Observed Effect | Reference |

|---|---|---|---|

| C-5 | Chloro | Influences electronic distribution, further SAR studies needed | nih.gov |

| C-6 | Halogen (e.g., Bromo, Iodo) | Improves antimicrobial activity | nih.govekb.eg |

| C-6 | Chloro | Well-tolerated, potent anti-inflammatory activity observed in some derivatives | |

| C-7 | Chloro | Favors anticonvulsant activity | nih.gov |

| C-8 | Halogen (e.g., Iodo) | Improves antimicrobial activity | nih.gov |

| C-6, C-8 | Di-iodo | Significantly improved antibacterial activity | nih.gov |

Stereochemical Considerations in Quinazolinone Derivatives

The three-dimensional arrangement of atoms in quinazolinone derivatives can have a profound impact on their biological activity. Stereoisomers of the same compound can exhibit vastly different potencies and selectivities due to their differential interactions with chiral biological targets like enzymes and receptors.

A key stereochemical feature in some quinazolinone derivatives is atropisomerism. This phenomenon arises from hindered rotation around a single bond, leading to the existence of stable, non-interconvertible rotational isomers (atropisomers). This is particularly relevant for quinazolinones with bulky substituents on the N-3 aryl group, where the sterically crowded environment can create a high energy barrier to rotation. nih.govresearchgate.net The separation of these atropisomers has led to the identification of compounds with significantly enhanced potency and affinity for their targets. For example, the resolution of atropisomers of certain quinazolinone-based AMPA receptor antagonists resulted in one enantiomer displaying substantially higher affinity and anticonvulsant activity. nih.govresearchgate.net

Furthermore, the introduction of chiral centers, for instance in a substituent at the C-2 position, also leads to the formation of enantiomers or diastereomers. The synthesis of diastereomeric quinazolin-4-one derivatives bearing a chiral carbon has allowed for the verification of their stereochemical purity and rotational stability. acs.org These studies underscore the importance of considering and controlling the stereochemistry during the design and synthesis of new quinazolinone-based compounds to optimize their therapeutic potential. The classification of atropisomers based on their rotational stability is also a critical factor in drug development, as it determines whether the isomers will racemize under physiological conditions. princeton.eduacs.org

Design Principles for Modulating Chemical Reactivity and Selectivity

The design of novel quinazolinone derivatives with specific chemical reactivity and biological selectivity is guided by a set of principles derived from extensive SAR studies. acs.orgijpsjournal.com These principles help medicinal chemists to strategically modify the quinazolinone scaffold to enhance desired activities while minimizing off-target effects. nih.govnih.gov

A primary principle is the targeted modification of the C-2, N-3, and benzene ring positions, as these are known to be significant for various pharmacological activities. mdpi.com For instance, to enhance antimicrobial activity, the introduction of small, functional groups at C-2 and a substituted aromatic ring at N-3 is a common strategy. nih.gov For improved analgesic and anti-inflammatory effects, the focus shifts to incorporating aryl or heteroaryl moieties at both the C-2 and N-3 positions. frontiersin.org

The physicochemical properties of the substituents are also a critical design consideration. Modifying lipophilicity, for example, by varying the alkyl chain length at C-2, can directly impact a compound's activity. Similarly, the electronic nature of substituents on the benzene ring—whether they are electron-donating or electron-withdrawing—plays a crucial role in modulating the molecule's interaction with its biological target.

Modern drug design increasingly relies on computational methods to guide the synthesis of new derivatives. nih.govfrontiersin.org Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are employed to predict the activity of virtual compounds and to understand their binding modes at the molecular level. rsc.orgtandfonline.comrsc.org These in silico studies help to rationalize observed SAR data and provide a theoretical framework for the design of new compounds with improved potency and selectivity. rsc.org The hybridization of the quinazolinone core with other pharmacologically active scaffolds is another advanced design strategy aimed at creating multifunctional molecules with enhanced therapeutic profiles. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Chloro-2-methylquinazolin-4(3H)-one, and how can purity be ensured?

- Methodological Answer : A common approach involves cyclocondensation of substituted anthranilic acid derivatives with chloroacetamide or urea analogs. For example, a similar quinazolinone derivative was synthesized via reaction of 4-chlorobenzaldehyde with methyl thioacetate, followed by hydrogenation . To ensure purity, employ recrystallization (using ethanol/water mixtures) and monitor reactions via TLC. Post-synthesis, characterize intermediates and final products using H/C NMR and HPLC (>98% purity threshold) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Confirm structural integrity by analyzing aromatic proton environments (δ 6.8–8.2 ppm for quinazolinone protons) and methyl group signals (δ 2.4–2.6 ppm) .

- HPLC : Use a C18 column with a methanol/water gradient (70:30 v/v) at 254 nm to assess purity .

- Mass Spectrometry : ESI-MS in positive ion mode can verify the molecular ion peak (e.g., [M+H] at m/z 209) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested per EN 374), lab coats, and safety goggles. Use respiratory protection in poorly ventilated areas .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of dust/aerosols .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies for this compound’s pharmacological potential?

- Methodological Answer :

- Derivatization : Introduce substituents at the 2-methyl or 5-chloro positions (e.g., sulfonamide, triazole) via nucleophilic substitution or click chemistry .

- Bioactivity Assays : Test antimicrobial activity using MIC (Minimum Inhibitory Concentration) assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922) with ciprofloxacin as a positive control .

- Data Analysis : Corrogate activity trends with electronic (Hammett σ) or steric parameters (Taft’s ) .

Q. What strategies resolve contradictions in spectral or crystallographic data for quinazolinone derivatives?

- Methodological Answer :

- Cross-Validation : Compare experimental H NMR shifts with DFT-calculated values (e.g., using Gaussian 09 with B3LYP/6-31G* basis set) .

- X-Ray Crystallography : Resolve ambiguous structures by growing single crystals via slow evaporation (solvent: DMSO/ethyl acetate) and analyze using SHELX software .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to E. coli DNA gyrase (PDB ID: 1KZN). Set grid boxes around the active site (coordinates: x=15, y=10, z=20) .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (force field: CHARMM36) .

Q. What experimental approaches evaluate the compound’s stability under physiological conditions?

- Methodological Answer :

- pH Stability : Incubate in PBS buffers (pH 2.0, 7.4, 9.0) at 37°C for 24 hrs. Monitor degradation via HPLC .

- Thermal Stability : Perform TGA/DSC (heating rate: 10°C/min) to determine decomposition temperatures .

Methodological Notes

- Synthesis Optimization : Adjust reaction time (8–12 hrs) and temperature (80–100°C) based on substituent reactivity .

- Data Reproducibility : Include triplicate runs in bioassays and report mean ± SEM .

- Ethical Compliance : Follow institutional guidelines for cytotoxicity testing (e.g., MTT assays on HEK293 cells) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.